molecular formula C17H30N4O2S B6755764 N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-3-ethylimidazole-4-sulfonamide

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-3-ethylimidazole-4-sulfonamide

Cat. No.: B6755764
M. Wt: 354.5 g/mol
InChI Key: GSOHYFHBYIESAY-UHFFFAOYSA-N
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Description

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-3-ethylimidazole-4-sulfonamide is a complex organic compound that features a pyrrolidine ring, an imidazole ring, and a sulfonamide group

Properties

IUPAC Name

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-3-ethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N4O2S/c1-2-20-14-18-12-17(20)24(22,23)19-11-16-9-6-10-21(16)13-15-7-4-3-5-8-15/h12,14-16,19H,2-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOHYFHBYIESAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1S(=O)(=O)NCC2CCCN2CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-3-ethylimidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidine and imidazole intermediates. The cyclohexylmethyl group is introduced via alkylation reactions, while the sulfonamide group is added through sulfonation reactions. Common reagents used in these steps include alkyl halides, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-3-ethylimidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-3-ethylimidazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-3-ethylimidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as proline and its derivatives.

    Imidazole derivatives: Compounds like histidine and its analogs.

    Sulfonamides: Other sulfonamide-containing compounds, such as sulfa drugs.

Uniqueness

N-[[1-(cyclohexylmethyl)pyrrolidin-2-yl]methyl]-3-ethylimidazole-4-sulfonamide is unique due to its combination of a pyrrolidine ring, an imidazole ring, and a sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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